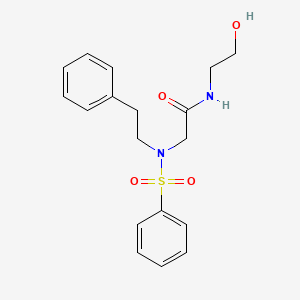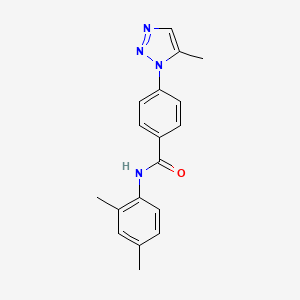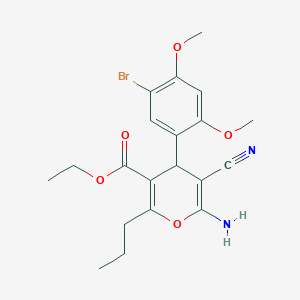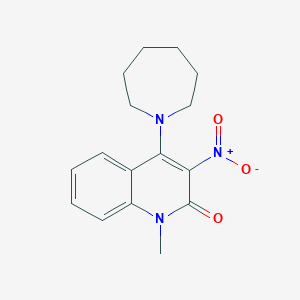![molecular formula C19H11BrFNO B5226275 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. This compound has been studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not fully understood. However, studies have suggested that the compound may target multiple pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. The compound may also inhibit the activity of certain enzymes involved in cancer cell metabolism.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory activity, as well as antioxidant activity. The compound has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using the compound is its potential toxicity. Studies have suggested that the compound may be toxic to normal cells at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the compound could be studied for its potential applications in other areas, such as anti-inflammatory therapy or as an antimicrobial agent.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-bromobenzaldehyde with 5-(4-fluorophenyl)-2-furfural in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with acrylonitrile to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-cancer activity. Studies have shown that the compound has potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-2-(3-bromophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOMTKUPNGAHQB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)



![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
